2-(TERT-BUTYL)-6-{[[3-(TERT-BUTYL)-2-HYDROXY-5-METHYLBENZYL](ISOBUTYL)AMINO]METHYL}-4-METHYLPHENOL
Overview
Description
2-(TERT-BUTYL)-6-{[3-(TERT-BUTYL)-2-HYDROXY-5-METHYLBENZYLAMINO]METHYL}-4-METHYLPHENOL is a complex organic compound characterized by multiple tert-butyl groups and a phenolic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(TERT-BUTYL)-6-{[3-(TERT-BUTYL)-2-HYDROXY-5-METHYLBENZYLAMINO]METHYL}-4-METHYLPHENOL typically involves multi-step organic reactions. The process begins with the preparation of the core phenolic structure, followed by the introduction of tert-butyl groups through alkylation reactions. The reaction conditions often require the use of strong bases and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and high-pressure systems to optimize yield and purity. The use of advanced purification methods, such as chromatography and crystallization, ensures the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(TERT-BUTYL)-6-{[3-(TERT-BUTYL)-2-HYDROXY-5-METHYLBENZYLAMINO]METHYL}-4-METHYLPHENOL undergoes several types of chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to alter its functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
2-(TERT-BUTYL)-6-{[3-(TERT-BUTYL)-2-HYDROXY-5-METHYLBENZYLAMINO]METHYL}-4-METHYLPHENOL has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs and treatments.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(TERT-BUTYL)-6-{[3-(TERT-BUTYL)-2-HYDROXY-5-METHYLBENZYLAMINO]METHYL}-4-METHYLPHENOL involves its interaction with molecular targets and pathways within biological systems. The compound’s phenolic structure allows it to participate in redox reactions, potentially affecting cellular processes and signaling pathways. Its tert-butyl groups may also influence its binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-(TERT-BUTYL)-4-METHYLPHENOL: A simpler phenolic compound with fewer functional groups.
3-(TERT-BUTYL)-2-HYDROXY-5-METHYLBENZYLAMINE: Shares structural similarities but lacks the additional tert-butyl groups and phenolic hydroxyl group.
Uniqueness
2-(TERT-BUTYL)-6-{[3-(TERT-BUTYL)-2-HYDROXY-5-METHYLBENZYLAMINO]METHYL}-4-METHYLPHENOL is unique due to its complex structure, which combines multiple tert-butyl groups with a phenolic core
Properties
IUPAC Name |
2-tert-butyl-6-[[(3-tert-butyl-2-hydroxy-5-methylphenyl)methyl-(2-methylpropyl)amino]methyl]-4-methylphenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H43NO2/c1-18(2)15-29(16-21-11-19(3)13-23(25(21)30)27(5,6)7)17-22-12-20(4)14-24(26(22)31)28(8,9)10/h11-14,18,30-31H,15-17H2,1-10H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIQGZFCJRDPDKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(C)(C)C)O)CN(CC2=C(C(=CC(=C2)C)C(C)(C)C)O)CC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H43NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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